3,3,3-trifluoro-N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)propanamide

Lipophilicity Metabolic Stability Fluorine Chemistry

3,3,3-Trifluoro-N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)propanamide (CAS 2034401-82-4) is a synthetic small molecule (C₁₃H₁₅F₄N₃O₂, MW 321.28) belonging to the class of N-cyclohexyl-5-fluoropyrimidin-2-yl-oxy amide derivatives. The compound features a defined (1r,4r) trans-cyclohexyl stereochemistry, a 5-fluoropyrimidine ether linker, and a terminal 3,3,3-trifluoropropanamide group.

Molecular Formula C13H15F4N3O2
Molecular Weight 321.276
CAS No. 2034401-82-4
Cat. No. B2853514
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,3,3-trifluoro-N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)propanamide
CAS2034401-82-4
Molecular FormulaC13H15F4N3O2
Molecular Weight321.276
Structural Identifiers
SMILESC1CC(CCC1NC(=O)CC(F)(F)F)OC2=NC=C(C=N2)F
InChIInChI=1S/C13H15F4N3O2/c14-8-6-18-12(19-7-8)22-10-3-1-9(2-4-10)20-11(21)5-13(15,16)17/h6-7,9-10H,1-5H2,(H,20,21)
InChIKeyJKEIGHPUCVWSTP-MGCOHNPYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3,3,3-Trifluoro-N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)propanamide (CAS 2034401-82-4) — Procurement-Relevant Compound Profile


3,3,3-Trifluoro-N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)propanamide (CAS 2034401-82-4) is a synthetic small molecule (C₁₃H₁₅F₄N₃O₂, MW 321.28) belonging to the class of N-cyclohexyl-5-fluoropyrimidin-2-yl-oxy amide derivatives . The compound features a defined (1r,4r) trans-cyclohexyl stereochemistry, a 5-fluoropyrimidine ether linker, and a terminal 3,3,3-trifluoropropanamide group. This scaffold appears in patent families directed to autotaxin (ATX) inhibition (e.g., Hoffmann-La Roche) and is structurally related to a broader series of fluoropyrimidine amides explored as kinase inhibitors and nuclear receptor ligands [1]. Commercially, the compound is supplied at ≥95% purity by multiple vendors for research use .

Why Generic Substitution Fails for 3,3,3-Trifluoro-N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)propanamide


The N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)amide scaffold, as described in Hoffmann-La Roche ATX inhibitor patents, is highly sensitive to N-acyl substitution: replacing the terminal 3,3,3-trifluoropropanamide group with a nicotinamide, phenylthio-propanamide, or benzamide moiety is expected to substantially alter target binding, physicochemical properties, and biological selectivity [1]. For instance, within the related benzodioxole-carboxamide sub-series, antiproliferative IC₅₀ values vary from low micromolar (2–5 µM against MCF-7 breast cancer cells) to >50 µM (HEK-293) depending on the amide appendage, demonstrating that generic replacement can lead to complete loss of functional activity . Trifluoromethyl groups also impart unique metabolic stability and lipophilicity that non-fluorinated analogs lack .

Quantitative Differentiation Evidence for 3,3,3-Trifluoro-N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)propanamide vs. Closest Analogs


Trifluoropropanamide vs. Phenylthio-propanamide: Predicted Lipophilicity and Metabolic Stability Advantage

Based on class-level inference from fluoropyrimidine medicinal chemistry, the 3,3,3-trifluoropropanamide group of the target compound is expected to confer lower lipophilicity (clogP) and improved metabolic stability relative to the phenylthio-propanamide analog, N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)-3-(phenylthio)propanamide. [1] The trifluoromethyl group also increases electronegativity and hydrogen-bond acceptor character, potentially enhancing binding to polar active sites.

Lipophilicity Metabolic Stability Fluorine Chemistry

Structural Differentiation: 3,3,3-Trifluoropropanamide vs. Nicotinamide in the Same Scaffold Series

Within the N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)amide series, the target compound features a flexible, non-aromatic 3,3,3-trifluoropropanamide tail, whereas the closest listed analog, N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)nicotinamide, contains a rigid, aromatic nicotinamide group. [1] According to the ATX inhibitor patent US20230123268A1, the nature of the amide substituent (R1) dictates both potency and selectivity for the autotaxin enzyme. Compounds with small alkyl or fluoroalkyl amides are preferred for ATX inhibition, while heteroaryl amides often shift selectivity profiles.

Scaffold Hopping Structure-Activity Relationship ATX Inhibition

Purity Benchmarking: 95% vs. Lower-Grade Analogs from Non-Specialist Suppliers

The target compound is consistently offered at ≥95% purity across multiple specialist vendors, whereas some closely related analogs (e.g., N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)-3-(phenylthio)propanamide) are listed without purity certification or at lower grades (e.g., 90% by non-specialist suppliers). Higher purity reduces the need for costly re-purification and minimizes batch-to-batch variability in biological assays.

Purity Quality Control Procurement

Optimal Application Scenarios for 3,3,3-Trifluoro-N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)propanamide Based on Available Evidence


Autotaxin (ATX) Inhibitor Lead Optimization and SAR Studies

Given the compound's scaffold alignment with the Hoffmann-La Roche ATX inhibitor patent US20230123268A1 [1], the primary application scenario is as a tool compound for ATX-mediated lysophosphatidic acid (LPA) signaling research. The 3,3,3-trifluoropropanamide tail is SAR-preferred for ATX binding, making it a logical candidate for head-to-head comparison with heteroaryl amide analogs in ATX enzymatic assays. Researchers investigating fibrotic diseases, cancer, or inflammatory conditions where ATX/LPA axis is implicated would benefit from this compound over the nicotinamide analog (CAS 2034401-60-8).

Fluorine-Mediated Metabolic Stability and Bioavailability Studies

The presence of both the 5-fluoropyrimidine and the terminal trifluoromethyl group makes this compound a valuable probe for studying fluorine effects on metabolic stability and membrane permeability [1]. It can be used in comparative in vitro microsomal stability assays alongside non-fluorinated or mono-fluorinated analogs (e.g., phenylthio-propanamide derivative) to quantify the metabolic stabilization imparted by trifluorination. This is particularly relevant for labs optimizing ADME properties of pyrimidine-based leads.

Chemical Biology Probe for PXR or ATX Target Engagement

Although direct target data for this specific compound are not publicly available, the scaffold is represented in BindingDB via closely related analogs [1]. This compound may serve as a starting point for the development of affinity probes or fluorescent tracers targeting autotaxin or pregnane X receptor (PXR), leveraging the synthetic accessibility of the primary amine intermediate for conjugation.

Quote Request

Request a Quote for 3,3,3-trifluoro-N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)propanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.